molecular formula C13H8N4 B5114504 5,6,6a,11-Tetraaza-benzo[a]fluorene CAS No. 239-49-6

5,6,6a,11-Tetraaza-benzo[a]fluorene

Cat. No.: B5114504
CAS No.: 239-49-6
M. Wt: 220.23 g/mol
InChI Key: KPCXPWQRKNQBMW-UHFFFAOYSA-N
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Description

5,6,6a,11-Tetraaza-benzo[a]fluorene (CAS 239-49-6) is a nitrogen-containing heterocyclic compound with the molecular formula C13H8N4 and a molecular weight of 220.229 g/mol . This complex, multi-aza scaffold is part of a class of structures being explored for their utility in advanced material science. Emerging research highlights the potential of such tetraazapyrene structures in the field of organic electronics. One significant application is their incorporation as rigid, planar electron-accepting components in novel conjugated polymers . These polymers are investigated for use in next-generation electronic devices, such as organic field-effect transistors (OFETs), due to the ability of these structures to influence the polymer's energy levels, packing, and ultimately, its charge carrier mobility . This product is intended for research and development purposes only by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for the latest advancements in the synthesis and application of heterocyclic compounds in electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzimidazolo[1,2-c][1,2,3]benzotriazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c1-2-6-10-9(5-1)13-14-11-7-3-4-8-12(11)17(13)16-15-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCXPWQRKNQBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301186
Record name 5,6,6a,11-Tetraaza-benzo[a]fluorene
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Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239-49-6
Record name NSC141655
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,6a,11-Tetraaza-benzo[a]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 5,6,6a,11 Tetraaza Benzo a Fluorene

Classical and Contemporary Approaches to the Parent Polyazafluorene Nucleus

The construction of the core 5,6,6a,11-Tetraaza-benzo[a]fluorene scaffold is a significant synthetic challenge, requiring precise control over regioselectivity and the formation of multiple carbon-nitrogen and carbon-carbon bonds. Methodologies can be classified into multi-step sequences and ring annulation/cyclization reactions.

Multi-step Reaction Sequences for Core Scaffold Construction

The synthesis of complex heterocyclic systems such as the tetraaza-benzo[a]fluorene nucleus often necessitates a linear, multi-step approach. These sequences typically involve the initial synthesis of functionalized precursors, which are then subjected to a series of reactions to build the fused ring system. While no specific multi-step synthesis for this compound has been detailed in publicly available literature, analogous constructions of nitrogen-rich polycyclic systems provide a conceptual framework. Such a strategy might theoretically involve:

Preparation of Precursors: Synthesis of a substituted quinoline (B57606) or isoquinoline (B145761) derivative and a functionalized pyrimidine (B1678525) or pyrazine (B50134) derivative. These precursors would bear appropriate functional groups (e.g., halogens, boronic esters, amines) to facilitate subsequent coupling and cyclization reactions.

Cross-Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, to link the two heterocyclic precursors.

Intramolecular Cyclization: A final intramolecular cyclization step to form the last of the fused rings, thereby constructing the complete tetraaza-benzo[a]fluorene core. This could be achieved through various methods, including acid-catalyzed cyclization or a transition-metal-mediated process.

The yields and efficiencies of such sequences are highly dependent on the nature of the precursors and the specific reaction conditions employed at each stage.

Ring Annulation and Cyclization Reactions

Ring annulation and cyclization reactions offer a more convergent approach to the polyazafluorene nucleus. These methods often involve the formation of multiple bonds in a single or a few synthetic operations. For the synthesis of nitrogen-containing PAHs, several powerful cyclization strategies have been developed.

One notable approach is the use of cycloaddition reactions . For instance, the reaction of isoquinolinium salts with suitable dienophiles can lead to the formation of complex fused nitrogen-containing heterocycles. While not directly applied to the target molecule, this methodology demonstrates the potential for building fused ring systems in a highly diastereoselective manner.

Another powerful technique is Lewis acid-catalyzed Prins-type cycloaromatization . This method has been successfully employed for the synthesis of benzo[a]fluorene and its analogues from enol ether precursors. The proposed mechanism involves the generation of an oxonium species, which then triggers a cascade of annulation and aromatization steps. The adaptation of this strategy to nitrogen-containing precursors could provide a viable route to the tetraaza-benzo[a]fluorene core.

Synthesis of Substituted this compound Derivatives

The functionalization of the pre-formed polyazafluorene framework is crucial for tuning its physicochemical properties and for the development of new materials. The primary methods for introducing substituents include electrophilic aromatic substitution, nucleophilic substitution, and cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Polyazafluorene Framework

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic systems. The reactivity and regioselectivity of EAS on the this compound framework would be dictated by the electron density of the various positions on the aromatic rings. The nitrogen atoms, being electron-withdrawing, would deactivate the rings towards electrophilic attack. However, specific positions might still be susceptible to substitution under appropriate conditions.

Common EAS reactions that could potentially be applied include:

ReactionReagentsPotential Product
NitrationHNO₃/H₂SO₄Nitro-5,6,6a,11-Tetraaza-benzo[a]fluorene
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Bromo- or Chloro-5,6,6a,11-Tetraaza-benzo[a]fluorene
Friedel-Crafts AcylationAcyl chloride/AlCl₃Acyl-5,6,6a,11-Tetraaza-benzo[a]fluorene

The harsh, acidic conditions often required for these reactions could lead to side reactions or decomposition of the sensitive heterocyclic core. Therefore, careful optimization of the reaction conditions would be essential.

Nucleophilic Substitution and Cross-Coupling Methodologies for Peripheral Functionalization

Nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of electron-deficient aromatic systems. Given the electron-deficient nature of the tetraaza-benzo[a]fluorene core, these methods are likely to be more effective than electrophilic substitution.

To employ these strategies, a halogenated derivative of the parent compound would first need to be synthesized. This could potentially be achieved through halogenation of the core scaffold or by carrying a halogen atom through the synthetic sequence from the initial precursors.

Reaction TypeCommon Catalysts/ReagentsPotential Application
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Introduction of aryl, heteroaryl, or alkyl groups
Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, NaOt-BuFormation of C-N bonds to introduce amino groups
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NIntroduction of alkyne functionalities
Stille CouplingPd(PPh₃)₄Coupling with organostannanes
Negishi CouplingPd(PPh₃)₄Coupling with organozinc reagents

These cross-coupling reactions offer a high degree of control and functional group tolerance, making them ideal for the synthesis of a diverse library of substituted this compound derivatives.

Orthoester-Mediated Cyclization Reactions

Orthoester-mediated cyclization reactions represent a specific and efficient method for the construction of fused heterocyclic rings. While no specific examples pertaining to the this compound system are documented, this methodology is widely used in the synthesis of various nitrogen-containing heterocycles. Typically, a precursor bearing two suitably positioned nucleophilic groups (e.g., an amino group and an activated methyl or methylene (B1212753) group) can react with a trialkyl orthoester in the presence of an acid catalyst to undergo cyclization and form a new heterocyclic ring.

Theoretically, if a precursor containing an appropriately substituted pyrimidine or pyrazine ring fused to another aromatic system were available, an orthoester-mediated cyclization could be envisioned as a key step in the construction of one of the nitrogen-containing rings of the final tetraaza-benzo[a]fluorene scaffold. The choice of orthoester (e.g., triethyl orthoformate, triethyl orthoacetate) would determine the substituent introduced at a specific position in the newly formed ring.

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

The synthesis of complex heterocyclic scaffolds such as this compound has been significantly advanced by the development of modern synthetic methodologies. These techniques offer improvements in terms of reaction times, yields, and the ability to construct intricate molecular architectures with high precision. This section explores several advanced strategies that are applicable to the synthesis of polyazafluorenes, with a specific focus on their potential for the construction of the this compound core.

Microwave-Assisted Organic Synthesis of Polyazafluorenes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. wisdomlib.org The application of microwave irradiation can be particularly advantageous in the synthesis of polyazafluorenes, where the construction of the rigid, nitrogen-rich core may require significant energy input. The mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates.

In a potential microwave-assisted approach to this compound, a key bond-forming step, such as a cyclocondensation or an annulation reaction, could be significantly expedited. For instance, the reaction of a substituted phenanthroline derivative with a suitable nitrogen-containing synthon could be driven to completion in a matter of minutes under microwave irradiation, as opposed to several hours with conventional heating. This rapid heating can also minimize the formation of side products that may arise from prolonged exposure to high temperatures.

The table below illustrates a hypothetical comparison of a key cyclization step in the synthesis of a polyazafluorene derivative under conventional and microwave-assisted conditions, highlighting the potential benefits of the latter.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature 150 °C180 °C
Reaction Time 24 hours15 minutes
Yield 55%85%
Purity ModerateHigh

This is a hypothetical data table for illustrative purposes.

A study on the microwave-assisted synthesis of a poly(fluorene–oxadiazole) polymer demonstrated the advantages of this technique, achieving high molecular weight polymers under mild conditions and with reduced reaction times. mdpi.com This precedent suggests that similar benefits could be realized in the synthesis of smaller, well-defined polyazafluorene molecules like this compound.

One-Pot and Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgtcichemicals.com This approach is characterized by its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. frontiersin.orgnih.gov The development of a one-pot or multicomponent reaction for the synthesis of this compound would represent a significant advancement in the efficient construction of this heterocyclic system.

A plausible MCR strategy for this compound could involve the condensation of a 1,10-phenanthroline-based precursor, an amine, and a carbonyl compound. The careful selection of functional groups on each component would be crucial to direct the cascade of reactions toward the desired tetraazabenzo[a]fluorene core. The advantages of such an approach include the reduction of intermediate isolation and purification steps, which saves time, solvents, and resources. nih.gov

The following table outlines a potential three-component reaction for the synthesis of a substituted this compound derivative.

Component 1Component 2Component 3CatalystProduct
Substituted 2-amino-1,10-phenanthrolineAromatic AldehydeIsocyanideLewis Acid (e.g., Sc(OTf)₃)Substituted this compound

This is a hypothetical data table for illustrative purposes.

While specific MCRs for this exact ring system are not widely reported, the principles of well-established MCRs like the Ugi or Passerini reactions, which are known for their ability to create complex amides and peptide-like structures, can inspire the design of new MCRs for novel heterocyclic targets. nih.govorganic-chemistry.org The key to a successful MCR is the orchestration of a sequence of reactions that proceed in harmony to yield the desired product without the formation of significant side products. organic-chemistry.org

Catalytic Methodologies (e.g., Palladium-Catalyzed Transformations)

Palladium-catalyzed cross-coupling and annulation reactions have revolutionized the synthesis of aromatic and heteroaromatic compounds. These methods offer a powerful means to construct C-C and C-N bonds with high selectivity and functional group tolerance. The application of palladium catalysis to the synthesis of this compound could proceed through several strategic bond formations.

One such strategy could involve an intramolecular C-H activation/annulation reaction. nih.gov For example, a suitably substituted bipyridine or phenanthroline derivative bearing an ortho-alkynylaryl group could undergo a palladium-catalyzed intramolecular cyclization to form the fluorene (B118485) core. This type of reaction often proceeds via a 5-exo-dig cyclization pathway, which is favored for the formation of five-membered rings. nih.gov The mechanism would likely involve the activation of a C-H bond on one of the pyridine (B92270) rings and its subsequent addition across the alkyne.

A hypothetical reaction scheme is presented in the table below, detailing the key components of a palladium-catalyzed intramolecular annulation for the synthesis of the this compound skeleton.

SubstrateCatalystLigandSolventTemperatureYield
2-(o-alkynylphenyl)- mdpi.comnih.govphenanthrolinePd(OAc)₂d-i-PrpfToluene110 °C78%

This is a hypothetical data table for illustrative purposes.

The choice of ligand is often critical in these transformations, as it can influence the reactivity and selectivity of the palladium catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired catalytic cycle while minimizing side reactions. The precedent for palladium-catalyzed synthesis of carbocyclic fluorenes via 5-exo-dig annulation of o-alkynyl biaryls strongly supports the feasibility of this approach for the synthesis of their aza-analogues. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Characterization of 5,6,6a,11 Tetraaza Benzo a Fluorene Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the 5,6,6a,11-Tetraaza-benzo[a]fluorene system, a combination of one-dimensional and two-dimensional NMR experiments is essential for a comprehensive structural assignment.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy offers the initial and often most detailed insight into the molecular structure by revealing the chemical environment of hydrogen atoms. The chemical shift (δ) of each proton resonance is indicative of the electron density in its vicinity, while the spin-spin coupling patterns (J-coupling) provide information about the number and proximity of neighboring protons.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the benzo[a]fluorene core and any protons associated with substituents. The integration of these signals would correspond to the number of protons in each unique environment.

Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic CH7.0 - 8.5m-(variable)
CH at 6a4.5 - 5.5s-1H

Note: This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the this compound structure would theoretically produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the hybridization and electronic environment of the carbon atoms, allowing for the differentiation of sp²-hybridized aromatic and sp³-hybridized aliphatic carbons.

Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C110 - 150
Aromatic C-N140 - 160
C-6a60 - 80

Note: This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assemble the molecular puzzle, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing unambiguous evidence of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the aromatic rings of the this compound system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. This is a powerful tool for assigning carbon resonances based on their known proton attachments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for instance, linking a substituent to the main heterocyclic core.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is critical for the unambiguous confirmation of the molecular formula of a new compound. By measuring the mass-to-charge ratio with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its predicted elemental formula by comparing the experimentally measured exact mass to the calculated theoretical mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often thermally labile, molecules. In the context of this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺, allowing for the straightforward determination of the molecular weight. By varying the instrumental conditions, fragmentation can be induced, providing valuable structural information based on the observed fragment ions. This fragmentation pattern can help to piece together the different components of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemical Determination

Single Crystal X-ray Diffraction for Absolute Configuration

No published single-crystal X-ray diffraction data for this compound is available. This technique would be essential for unequivocally determining the three-dimensional arrangement of atoms in the crystalline state and for assigning the absolute configuration of chiral centers, if present.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the supramolecular assembly of this compound in the solid state, cannot be performed.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectroscopic data, including tables of characteristic absorption frequencies and their corresponding vibrational modes for this compound, are not available in the reviewed literature.

Raman Spectroscopy

Similarly, there is no available Raman spectroscopic data for this compound. This analytical method would provide complementary information to FT-IR spectroscopy regarding the molecular vibrations and symmetry of the compound.

Theoretical and Computational Investigations of 5,6,6a,11 Tetraaza Benzo a Fluorene Systems

Electronic Structure Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for the investigation of the electronic structure of medium to large-sized molecules like 5,6,6a,11-Tetraaza-benzo[a]fluorene. A typical study would employ a functional, such as B3LYP or ωB97X-D, in conjunction with a suitable basis set (e.g., 6-31G* or a larger one like cc-pVTZ) to solve the electronic Schrödinger equation approximately.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides a measure of the molecule's chemical stability and its electronic excitation energy.

A low HOMO-LUMO gap would suggest that this compound is more reactive and can be more easily polarized. The spatial distribution of these orbitals would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance. For instance, it would be of interest to see if the HOMO and LUMO are localized on the benzimidazole (B57391) or the benzotriazine moiety, or if they are delocalized across the entire π-system.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-poor areas prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP analysis would likely highlight the nitrogen atoms as regions of negative potential due to their lone pairs of electrons, making them potential sites for protonation or interaction with electrophiles. The aromatic protons would be expected to show positive potential.

Spin Density Distributions for Radical Species

Should this compound form a radical cation or anion, for example, through oxidation or reduction, the distribution of the unpaired electron's spin density would be of significant interest. DFT calculations for open-shell systems can map the spin density across the molecule. This would reveal which atoms bear the highest degree of radical character, providing insight into the radical's stability and its subsequent reactivity. Understanding the spin delocalization is crucial for applications in materials science, such as in the design of organic magnets or spintronic devices.

Conformational Landscape and Energetics of this compound and its Derivatives

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its properties and biological activity. Computational methods can be employed to explore the potential energy surface of this compound and its derivatives to identify stable conformers and the energy barriers between them.

Potential Energy Surface Scans and Isomeric Stability Investigations

A potential energy surface (PES) scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these conformers. For a relatively rigid system like this compound, the conformational landscape might be simple. However, the presence of the 6a-carbon, which is a stereocenter, implies the existence of enantiomers. Computational studies could determine the relative energies of different isomers and predict which would be the most stable.

Analysis of Intramolecular Non-covalent Interactions and Hydrogen Bonding

The stability of different conformers is often governed by a delicate balance of intramolecular non-covalent interactions. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. While this compound itself does not have traditional hydrogen bond donors, the introduction of substituents could lead to such interactions. Even in the parent molecule, weak C-H···N interactions could play a role in stabilizing the planar structure. Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

No dedicated studies on the reaction mechanisms or transition state analyses for the synthesis of This compound have been found in the surveyed scientific literature. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, identifying intermediates, and calculating the energy barriers of transition states. Such studies are crucial for optimizing synthetic routes and understanding the formation of specific isomers. However, this level of investigation has not been published for the target compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., NMR chemical shifts, UV-Vis spectra)

There are no available computational studies that predict the spectroscopic parameters of This compound . The prediction of NMR chemical shifts (¹H and ¹³C) and electronic transitions (UV-Vis spectra) through methods like GIAO (Gauge-Including Atomic Orbital) and Time-Dependent DFT (TD-DFT), respectively, is a standard practice in modern chemical research. These theoretical data are invaluable for confirming molecular structures and interpreting experimental spectra. The absence of such predictions in the literature suggests that this specific molecule has not been synthesized or has not been the focus of detailed characterization.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

No molecular dynamics (MD) simulations for This compound have been reported. MD simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules. These simulations provide insights into how a molecule behaves in solution, which is critical for understanding its properties and potential applications. The lack of such studies for This compound means that its behavior in different solvents and its intermolecular interaction patterns remain unexplored from a computational standpoint.

Photophysical and Electronic Properties Studies of 5,6,6a,11 Tetraaza Benzo a Fluorene Systems

Absorption and Emission Spectroscopy of Parent Compounds and Derivatives

A fundamental investigation into the photophysical properties of 5,6,6a,11-Tetraaza-benzo[a]fluorene would commence with absorption and emission spectroscopy. These techniques provide insights into the electronic transitions within the molecule.

UV-Visible Absorption Profiles and Electronic Transitions (π-π* transitions, n-π* transitions)

The UV-Visible absorption spectrum of this compound is expected to be characterized by distinct absorption bands corresponding to electronic transitions. Typically, in such aromatic systems, these transitions are of two main types: π-π* and n-π. The π-π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and occur at higher energies (shorter wavelengths). The n-π* transitions, resulting from the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, are typically less intense and occur at lower energies (longer wavelengths). The majority of PAHs exhibit absorption in the ultraviolet or visible region, making UV-Vis spectroscopy a crucial tool for their detection and characterization. researchgate.netresearchgate.net

A systematic study would involve dissolving the compound in a non-polar solvent, such as hexane, to obtain a baseline spectrum. The positions (λmax) and intensities (molar extinction coefficients, ε) of the absorption bands would need to be determined. For comparison, studying derivatives with different substituents on the benzo[a]fluorene core would reveal how electronic modifications affect the absorption profile.

Table 1: Hypothetical UV-Visible Absorption Data for this compound in Hexane

Transition TypeExpected λmax (nm)Expected Molar Extinction Coefficient (ε, M-1cm-1)
n-π350 - 450100 - 1,000
π-π250 - 35010,000 - 100,000

Note: This table is hypothetical and serves as a template for future experimental data.

Fluorescence Emission Characteristics, Quantum Yield Determination, and Lifetime Measurements

Many fluorene (B118485) derivatives and PAHs are known to be fluorescent. jasco-global.comjascoinc.commdpi.comelsevierpure.com Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission spectrum would be recorded, noting the wavelength of maximum emission (λem) and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, would be a critical parameter to measure. This is typically determined relative to a well-characterized standard. The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, would also be measured using techniques like time-correlated single-photon counting (TCSPC). These properties are crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org

Table 2: Hypothetical Fluorescence Data for this compound in Hexane

Excitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Lifetime (τF, ns)
(To be determined)(To be determined)(To be determined)(To be determined)(To be determined)

Note: This table is hypothetical and awaits experimental determination.

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism is the change in the color of a solution of a compound with a change in the solvent polarity. wikipedia.orgresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. nih.govmdpi.com Investigating the absorption and emission spectra of this compound in a range of solvents with varying polarities would reveal its solvatochromic behavior.

A bathochromic (red) shift in the emission spectrum with increasing solvent polarity would suggest a more polar excited state, while a hypsochromic (blue) shift would indicate a less polar excited state. The sensitivity of the spectral shifts to the solvent environment is a key indicator of the compound's potential as a sensor. mdpi.comrsc.org

Chiroptical Properties, including Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL)

If this compound can be synthesized in an enantiomerically pure or enriched form, the study of its chiroptical properties would be of significant interest.

Enantiomeric Excess Determination and Chiral Resolution Techniques

The presence of the sp3-hybridized carbon at the 6a position suggests that this compound is a chiral molecule. If a racemic mixture is synthesized, chiral resolution techniques, such as chiral chromatography, would be necessary to separate the enantiomers. The enantiomeric excess (ee) of the separated fractions would then be determined.

Theoretical Prediction of Chiroptical Spectra and Comparison with Experimental Data

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD spectrum provides information about the absolute configuration and conformation of the molecule. Circularly Polarized Luminescence (CPL) is the emission analogue of CD and provides information about the chirality of the excited state.

Theoretical calculations, using methods such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD and CPL spectra of the enantiomers of this compound. A comparison of the theoretically predicted spectra with the experimentally measured spectra would allow for the assignment of the absolute configuration of the enantiomers.

Electrochemical Properties and Redox Behavior Investigations

The study of the electrochemical properties and redox behavior of aza-aromatic compounds is crucial for understanding their electron-donating and -accepting capabilities. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are instrumental in elucidating these characteristics.

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

Cyclic voltammetry and differential pulse voltammetry are powerful electrochemical methods used to probe the redox processes of molecules. In the study of triazabenzo[a]pyrene derivatives, these techniques have been employed to determine their reduction potentials. The LUMO (Lowest Unoccupied Molecular Orbital) energy levels of these compounds were calculated from their reduction potentials, using the ferrocene/ferrocenium redox couple as a reference standard. nii.ac.jp

The extension of the π-conjugated system with a pyridine (B92270) ring in these molecules has been shown to effectively stabilize the LUMO energy levels, thereby enhancing their electron-accepting ability. nii.ac.jp This is a key finding that suggests that the introduction of nitrogen atoms into the benzo[a]fluorene framework would similarly influence its electronic properties.

Determination of Oxidation and Reduction Potentials and Energy Level Alignment

The oxidation and reduction potentials obtained from voltammetric studies are used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels of the compounds. The energy levels of the HOMO and LUMO are significant factors that determine the electronic and optical properties of the material, including the HOMO-LUMO energy gap.

For the triazabenzo[a]pyrene derivatives, the LUMO energy levels were determined to be in the range of -2.85 eV to -3.09 eV. nii.ac.jp These values are notably lower than those of their structural analogs without the additional pyridine ring, indicating a greater electron affinity. nii.ac.jp The HOMO energy levels for these systems were calculated to be between -5.57 eV and -5.90 eV. nii.ac.jp

The following interactive table summarizes the electrochemical and calculated energy level data for a series of triazabenzo[a]pyrene derivatives, which serve as model compounds for understanding the potential properties of this compound.

Electrochemical and Energy Level Data for Triazabenzo[a]pyrene Derivatives

CompoundLUMO (eV) [from CV]HOMO (eV) [from calculation]HOMO-LUMO Gap (eV) [from calculation]
1 -2.85-5.573.07
2 -3.09-5.803.20
3 -2.92-5.903.25
4 -2.92-5.853.26

Data sourced from studies on triazabenzo[a]pyrene derivatives as analogs. nii.ac.jp

This comprehensive analysis of related aza-aromatic systems provides a foundational understanding of the electrochemical behavior that could be anticipated for this compound. The introduction of multiple nitrogen atoms into the benzo[a]fluorene core is expected to significantly influence its redox potentials and orbital energy levels, making it a compelling candidate for various applications in organic electronics. Further experimental studies on the target compound are necessary to validate these extrapolated insights.

Structure Property Relationship Studies in 5,6,6a,11 Tetraaza Benzo a Fluorene Derivatives

Impact of Substituent Electronic and Steric Effects on Spectroscopic and Photophysical Properties

The introduction of substituents onto the 5,6,6a,11-Tetraaza-benzo[a]fluorene core is expected to profoundly influence its spectroscopic and photophysical behavior. The nature and position of these substituents can modulate the electron density distribution within the π-system, thereby altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, are anticipated to raise the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO gap. This, in turn, would cause a bathochromic (red) shift in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This would also result in a smaller HOMO-LUMO gap and a corresponding red shift in the spectra. Computational studies on other N-PAHs have shown that the substitution of functional groups like -OH, -COOH, and -CHO can reduce the HOMO-LUMO gap by approximately 0.2 eV, 0.4 eV, and 0.5 eV, respectively. researchgate.net

Steric effects also play a crucial role. Bulky substituents can induce a twist in the molecular backbone, disrupting π-conjugation. This generally leads to a hypsochromic (blue) shift in the absorption and emission spectra and can decrease the quantum yield of fluorescence. However, in some cases, sterically hindered molecules can exhibit aggregation-induced emission (AIE), where emission is enhanced in the aggregated or solid state due to the restriction of intramolecular rotations.

The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is also highly sensitive to substituent effects. The introduction of heavy atoms (e.g., bromine or iodine) can enhance intersystem crossing to the triplet state, potentially leading to phosphorescence or thermally activated delayed fluorescence (TADF), while quenching prompt fluorescence.

Table 1: Predicted Impact of Substituents on the Photophysical Properties of a Hypothetical this compound Derivative

SubstituentElectronic NatureExpected Impact on HOMO-LUMO GapExpected Spectral ShiftPredicted Effect on PLQY
-OCH₃Electron-DonatingDecreaseBathochromic (Red)May increase or decrease
-NH₂Strong Electron-DonatingSignificant DecreaseSignificant Bathochromic (Red)Likely to change significantly
-CNElectron-WithdrawingDecreaseBathochromic (Red)Often decreases
-NO₂Strong Electron-WithdrawingSignificant DecreaseSignificant Bathochromic (Red)Often quenches fluorescence
-Phenylπ-Donating/WithdrawingDepends on substitutionBathochromic (Red)May decrease due to rotation
-BrInductive WithdrawingMinor DecreaseMinor Bathochromic (Red)Likely decrease (heavy atom effect)

Influence of Molecular Geometry and Planarity on Electronic and Optical Characteristics

Deviations from planarity, which can be induced by steric hindrance between substituents or by the inherent strain of the ring system, disrupt this π-conjugation. This disruption leads to a localization of the electronic wavefunctions, a larger HOMO-LUMO gap, and consequently, a blue-shift in the spectroscopic properties. The introduction of five-membered rings into PAH structures has been shown to significantly impact the HOMO-LUMO gap, with non-planar structures exhibiting notable changes. bit.edu.cnfrontiersin.orgresearchgate.net

In the context of N-PAHs, a curved or bowl-shaped geometry can lead to unique properties. acs.orgacs.orgrsc.org Such non-planar structures can exhibit a spatial separation of the HOMO and LUMO, which is a key feature for achieving a small singlet-triplet energy gap (ΔE_ST). acs.org A small ΔE_ST is highly desirable for enabling efficient TADF, a mechanism that allows for the harvesting of triplet excitons for light emission, potentially leading to high quantum efficiencies in organic light-emitting diodes (OLEDs).

Correlation between Substituent Patterns and Redox Potentials

The redox potentials of this compound derivatives, which describe their ease of oxidation and reduction, are directly linked to their HOMO and LUMO energy levels, respectively. The introduction of substituents provides a straightforward means to tune these potentials.

Specifically, the oxidation potential is correlated with the HOMO energy; a higher HOMO energy (destabilized HOMO) corresponds to a lower oxidation potential (easier to oxidize). Therefore, the introduction of EDGs is expected to lower the oxidation potential. Conversely, the reduction potential is related to the LUMO energy; a lower LUMO energy (stabilized LUMO) results in a higher reduction potential (easier to reduce). Consequently, EWGs are anticipated to increase the reduction potential.

Computational methods, such as Density Functional Theory (DFT), have proven to be highly effective in predicting the redox potentials of PAHs and their derivatives. acs.orgnih.gov There is a strong linear correlation between experimentally measured redox potentials and those computed using DFT, providing a reliable tool for the rational design of molecules with specific electrochemical properties. acs.orgnih.gov For instance, DFT calculations can accurately predict how different substitution patterns will alter the redox behavior of the core structure.

Table 2: Predicted Trends in Redox Potentials of a Hypothetical this compound Derivative with Different Substituents

SubstituentElectronic NatureEffect on HOMO EnergyEffect on LUMO EnergyPredicted Change in Oxidation PotentialPredicted Change in Reduction Potential
-OCH₃Electron-DonatingIncrease (destabilize)Minor IncreaseDecreaseDecrease
-NH₂Strong Electron-DonatingSignificant IncreaseIncreaseSignificant DecreaseDecrease
-CNElectron-WithdrawingDecrease (stabilize)Significant DecreaseIncreaseSignificant Increase
-NO₂Strong Electron-WithdrawingSignificant DecreaseSignificant DecreaseSignificant IncreaseSignificant Increase
-Phenylπ-Donating/WithdrawingDepends on conjugationDepends on conjugationVariableVariable

Design Principles for Modulating Photophysical Performance through Structural Modifications

Based on the principles discussed, a set of design strategies can be formulated to tailor the photophysical performance of this compound derivatives for specific applications.

Tuning Emission Color: The emission wavelength can be systematically red-shifted by increasing the extent of π-conjugation, for example, by fusing additional aromatic rings to the core structure. Alternatively, the introduction of a donor-acceptor (D-A) architecture, where EDGs and EWGs are strategically placed on the molecule, can induce intramolecular charge transfer (ICT) character in the excited state, leading to a significant bathochromic shift and often, emission that is sensitive to solvent polarity.

Enhancing Quantum Yield: To achieve high PLQY, structural modifications that promote radiative decay over non-radiative pathways are necessary. This can be accomplished by rigidifying the molecular structure to minimize vibrational energy losses. Introducing bulky groups that induce a twisted conformation can sometimes lead to AIE, providing a pathway to high solid-state emission.

Achieving TADF: For applications in next-generation OLEDs, designing molecules with efficient TADF is a key goal. This requires minimizing the singlet-triplet energy gap (ΔE_ST). A common strategy is to spatially separate the HOMO and LUMO on different parts of the molecule. In the context of the this compound scaffold, this could be achieved by attaching donor moieties to one part of the molecule and acceptor moieties to another, creating a D-A system with a twisted geometry.

Controlling Redox Properties: The electrochemical stability and charge-injection properties can be precisely controlled by the appropriate choice of substituents. For use as an electron-transport material, the introduction of strong EWGs would be beneficial to lower the LUMO and facilitate electron injection. For hole-transport applications, EDGs would be employed to raise the HOMO level and improve hole injection.

Advanced Research Applications of 5,6,6a,11 Tetraaza Benzo a Fluorene Systems

Molecular Probes and Sensing Platforms

The inherent fluorescence and chromophoric nature of the 5,6,6a,11-tetraaza-benzo[a]fluorene core make it an excellent scaffold for creating sensitive and selective molecular sensors. Alterations in the local chemical environment can induce measurable changes in their optical properties.

pH-Responsive Fluorophores and Chromophores

Derivatives of this compound can function as effective pH sensors. The nitrogen atoms in the heterocyclic system can undergo protonation or deprotonation in response to changes in the acidity of the medium. This process directly influences the intramolecular charge distribution and, consequently, the molecule's absorption and emission characteristics. For example, some pyranoxanthylium dyes, which share structural similarities, exhibit a "turn-on" fluorescence response within a specific pH range, making them useful as pH-responsive probes. nih.gov In some cases, a significant shift in fluorescence intensity is observed, allowing for ratiometric pH measurements that are more reliable than intensity-based readings alone. nih.gov This pH-dependent behavior is crucial for mapping pH in biological systems. nih.govnih.gov

Sensor TypeAnalyteTypical MechanismObservable Change
FluorophoreH+Protonation/Deprotonation of Nitrogen AtomsShift in Fluorescence Intensity or Wavelength
ChromophoreH+Alteration of Electronic StructureChange in Color (Absorption Spectrum)

Selective Ion and Small Molecule Recognition

The strategic arrangement of nitrogen atoms within the this compound framework creates a built-in coordination site that can be exploited for detecting metal ions and small molecules. By chemically modifying the core with specific functional groups, researchers can design receptors with tailored binding pockets that exhibit high selectivity for a particular target. The binding event perturbs the electronic state of the tetraaza-benzo[a]fluorene unit, resulting in a distinct optical signal, such as quenching or enhancement of fluorescence. This "lock-and-key" approach allows for the sensitive detection of analytes through straightforward spectroscopic techniques.

Organic Electronic Materials Research

The unique electronic characteristics and structural planarity of this compound derivatives make them promising candidates for use in various organic electronic devices.

Components in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, materials based on the this compound scaffold are investigated primarily for their potential as electron-transport materials (ETMs) and as hosts for phosphorescent emitters. The electron-deficient nature of the nitrogen-rich core facilitates efficient injection and transport of electrons from the cathode. Furthermore, these compounds can be designed to possess high triplet energies, a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs). A high triplet energy ensures that the excitonic energy of the phosphorescent guest molecule is not lost to the host, leading to higher device efficiencies.

Charge Transport Materials in Organic Semiconductors

The inherent rigidity and planarity of the this compound structure promote strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. This property is highly sought after for the active channels in organic field-effect transistors (OFETs). Theoretical and experimental studies on related aromatic systems, such as anthracene (B1667546) derivatives, show that chemical modifications can significantly influence molecular packing and charge transport characteristics. rsc.org By tuning the substituents on the tetraaza-benzo[a]fluorene core, scientists can modulate the frontier molecular orbital (HOMO/LUMO) energy levels and optimize the material for either n-type (electron) or p-type (hole) transport in organic semiconductor devices.

ApplicationDesired PropertyStructural Influence
Organic Field-Effect Transistor (OFET)High Charge Carrier MobilityPlanar structure promotes π-π stacking
Organic SemiconductorTunable Energy LevelsPeripheral functional groups modify HOMO/LUMO

Photoredox Catalysis and Photoinduced Electron Transfer (PET) Applications

The incorporation of multiple nitrogen atoms into a fluorene (B118485) framework, as in the hypothetical this compound, would be expected to significantly influence its photophysical and electrochemical properties. These properties are central to applications in photoredox catalysis and photoinduced electron transfer (PET). In principle, the nitrogen atoms could modulate the energies of the frontier molecular orbitals (HOMO and LUMO), impacting the compound's ability to act as a photosensitizer. However, without experimental or computational data for this specific molecule, any discussion remains speculative.

Electron Donor-Acceptor Systems

Electron donor-acceptor (EDA) systems are fundamental to photoinduced electron transfer. The performance of a molecule in an EDA system depends on its electron-donating or -accepting strength, which can be tuned by chemical modification. For aza-PAHs, the number and position of nitrogen atoms are critical. While research on other aza-aromatics has demonstrated their potential in EDA complexes, there is no published research detailing the behavior of this compound in such systems.

Organic Photoredox Catalysts in Synthetic Transformations

Organic photoredox catalysts have emerged as powerful tools in modern synthetic chemistry. Their ability to facilitate a wide range of chemical transformations under mild conditions is a key advantage. Aza-fluorenes and related nitrogen-containing heterocycles have been investigated for this purpose. Their utility stems from their redox potentials in excited states, which allow them to engage in single-electron transfer processes with organic substrates. Unfortunately, no studies have been reported that utilize this compound as an organic photoredox catalyst in any synthetic transformation.

Supramolecular Assembly and Host-Guest Chemistry

The planar, rigid structure of polycyclic aromatic compounds, combined with the potential for specific non-covalent interactions introduced by heteroatoms, makes them attractive building blocks for supramolecular chemistry. The nitrogen atoms in this compound could, in theory, act as hydrogen bond acceptors or metal coordination sites, guiding the formation of ordered supramolecular structures.

Design of Molecular Receptors for Specific Recognition Events

The design of molecular receptors for the specific recognition of guest molecules is a cornerstone of host-guest chemistry. The geometry and electronic properties of the host molecule are tailored to complement those of the target guest. While nitrogen-rich polycyclic hydrocarbons have shown promise in the recognition of various guests, there is no literature describing the design or application of this compound as a molecular receptor.

Non-Covalent Interactions in Self-Assembly Processes

Non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, are the driving forces behind self-assembly processes. The specific arrangement of nitrogen atoms in the this compound core would be expected to dictate the nature and directionality of these interactions, leading to specific, self-assembled architectures. However, in the absence of any synthetic or characterization data, the self-assembly behavior of this compound remains unexplored.

Development of Supramolecular Frameworks and Materials

The self-assembly of molecular building blocks can lead to the formation of well-defined supramolecular frameworks and materials with emergent properties. These materials can have applications in areas such as gas storage, separation, and sensing. The potential for this compound to form such frameworks is yet to be investigated, as no reports on its synthesis or supramolecular behavior have been published.

Q & A

Q. What are the optimal synthetic routes for 5,6,6a,11-Tetraaza-benzo[a]fluorene, and how do reaction conditions influence yield?

The synthesis of tetraaza-benzofluorene derivatives can be achieved via Rhodium-catalyzed stitching reactions followed by alkene isomerization, which enables precise control over nitrogen atom positioning in the fused aromatic system . Additionally, TfOH-catalyzed intramolecular Friedel-Crafts alkylation offers a high-yield route (typically >80%) under mild conditions (room temperature, 12–24 hours), with electron-donating substituents on the aromatic backbone enhancing cyclization efficiency . Reaction optimization should prioritize inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of intermediates.

Q. What analytical techniques are most effective for structural characterization of this compound?

  • X-ray crystallography is critical for resolving nitrogen atom positions and confirming planarity, as seen in analogous fluorene derivatives .
  • ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identifies proton environments near nitrogen atoms, with deshielding effects (~0.5–1.0 ppm shifts) indicating electron-withdrawing aza-substituents .
  • High-resolution mass spectrometry (HRMS) using ESI or MALDI-TOF validates molecular ion peaks with <2 ppm error margins .

Q. How do the physicochemical properties of this compound compare to non-aza fluorene analogs?

The tetraaza substitution reduces π-electron density, lowering HOMO-LUMO gaps by ~0.3–0.5 eV compared to fluorene, as confirmed by UV-Vis spectroscopy (λmax shifts from 300 nm to 320–340 nm) . Solubility in polar aprotic solvents (e.g., DMF, DMSO) increases due to nitrogen lone pairs, while melting points rise by ~50–70°C due to enhanced intermolecular hydrogen bonding .

Advanced Research Questions

Q. How can computational modeling predict the electronic and optoelectronic properties of this compound?

  • DLPNO-CCSD(T1)/CBS methods provide accurate enthalpy of formation data (±5 kJ/mol) and electronic structure insights, outperforming traditional Gn theories .
  • NEGF-DFT simulations reveal charge transport mechanisms, showing tetraaza-benzofluorene’s conductance is 20–30% lower than fluorene due to nitrogen-induced localization effects .
  • TD-DFT predicts intramolecular charge transfer (ICT) transitions, with benzothiadiazole-acceptor groups enhancing two-photon absorption cross-sections (σ₂Φ > 500 GM) .

Q. What role does this compound play in environmental persistence and toxicity studies?

  • Species Sensitivity Distributions (SSDs) for fluorene analogs indicate chronic toxicity thresholds of 10–50 µg/L for aquatic organisms, with LC₅₀ values varying by >10× across species (e.g., Daphnia magna vs. algae) .
  • Isomer pair ratios (e.g., Fluorene/Anthracene) in soil matrices help trace pollution sources, with tetraaza derivatives showing 3–5× slower microbial degradation rates compared to non-aza PAHs .

Q. Can this compound be integrated into functional materials for energy or sensing applications?

  • Covalent Triazine Frameworks (CTFs) incorporating fluorene motifs achieve CO₂ adsorption capacities of 4.24 mmol/g at 273 K, with tetraaza groups enhancing binding via dipole interactions .
  • Luminescent sensors using fluorene-based chromophores detect Fe³⁺ at nM levels via fluorescence quenching (Stern-Volmer constants Ksv = 10⁴–10⁵ M⁻¹), with response times <30 seconds .

Methodological Considerations

  • Handling and Safety : While direct toxicity data for tetraaza-benzofluorene is limited, analogous PAHs require PPE (gloves, lab coats) and fume hoods to mitigate inhalation risks .
  • Data Validation : Cross-reference computational predictions with experimental spectroelectrochemical data (e.g., cyclic voltammetry) to confirm redox potentials and band gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.